4-bromo-N-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]aniline
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Overview
Description
(E)-N-(4-BROMOPHENYL)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-BROMOPHENYL)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE typically involves the reaction of 4-bromobenzaldehyde with 4-(4-chlorophenylmethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-BROMOPHENYL)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups such as methoxy or tert-butyl groups.
Scientific Research Applications
(E)-N-(4-BROMOPHENYL)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(4-BROMOPHENYL)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl phenyl ether: Similar in structure but lacks the imine group.
4-Chlorophenyl phenyl ether: Similar in structure but lacks the bromine atom.
Uniqueness
(E)-N-(4-BROMOPHENYL)-1-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHANIMINE is unique due to the presence of both bromine and chlorine atoms, as well as the imine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15BrClNO |
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Molecular Weight |
400.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methoxy]phenyl]methanimine |
InChI |
InChI=1S/C20H15BrClNO/c21-17-5-9-19(10-6-17)23-13-15-3-11-20(12-4-15)24-14-16-1-7-18(22)8-2-16/h1-13H,14H2 |
InChI Key |
YUAJZWKUVGCQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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